

Introduction to 2-Chloro-6-methoxybenzotrile: A Strategic Building Block

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Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzotrile

CAS No.: 6575-10-6

Cat. No.: B015059

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2-Chloro-6-methoxybenzotrile (CAS No: 6575-10-6) is an organic compound featuring a benzene ring substituted with a chlorine atom, a methoxy group, and a nitrile group at positions 2, 6, and 1, respectively. This substitution pattern is not merely incidental; it is a carefully orchestrated arrangement of functional groups that imparts specific reactivity and steric properties, making it a prized precursor in multi-step organic synthesis.

The presence of the nitrile group and a halogenated aromatic ring makes it a key intermediate in the manufacturing of agrochemicals.^[1] The nitrile can be readily converted into other functional groups such as amides and carboxylic acids, while the chlorine atom serves as a leaving group for nucleophilic substitution reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can play a crucial role in the final molecule's interaction with its biological target. Its utility spans the development of herbicides, fungicides, and insecticides, highlighting its significance in the agrochemical industry.^{[1][2]}

Physicochemical and Safety Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe application in a laboratory or industrial setting.

Table 1: Physicochemical Properties of **2-Chloro-6-methoxybenzotrile**

Property	Value	Source(s)
CAS Number	6575-10-6	[3]
Molecular Formula	C ₈ H ₆ ClNO	
Molar Mass	167.59 g/mol	Calculated
Appearance	Yellow solid	
Melting Point	98-100°C	[3]
Boiling Point	294.7 ± 20.0 °C (Predicted)	[3]
Density	1.25 ± 0.1 g/cm ³ (Predicted)	[3]
Solubility	Chloroform, Ethyl Acetate	[3]
InChI Key	YRGCKBHUZNQXEL- UHFFFAOYSA-N	

Table 2: GHS Hazard Information for a Structurally Related Compound (2-Chloro-6-methoxybenzaldehyde)

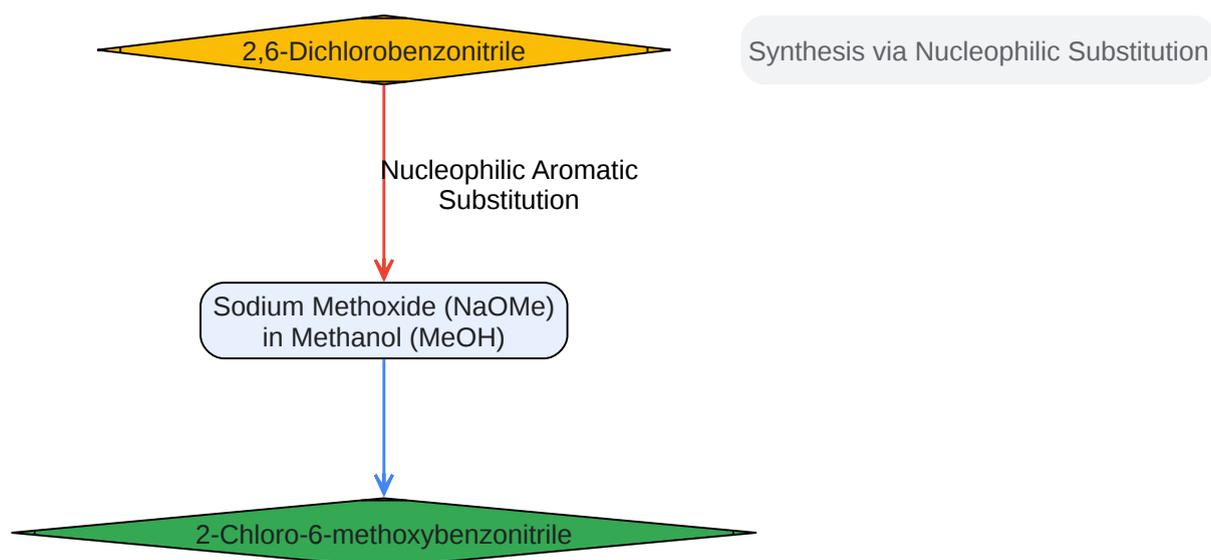
Note: Specific GHS data for **2-Chloro-6-methoxybenzotrile** is not readily available. The following data for the analogous aldehyde provides an indication of potential hazards.

Hazard Class	Hazard Statement	Pictogram
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	GHS07
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	GHS07
Serious Eye Damage/Eye Irritation (Category 2A)	H319: Causes serious eye irritation	GHS07
Specific Target Organ Toxicity, Single Exposure (Category 3)	H335: May cause respiratory irritation	GHS07

Source: PubChem CID 10964971[4]

Synthesis of 2-Chloro-6-methoxybenzonitrile

The industrial synthesis of **2-Chloro-6-methoxybenzonitrile** is strategically designed for efficiency and yield. A common and logical approach is the selective nucleophilic aromatic substitution of one chlorine atom in the readily available starting material, 2,6-dichlorobenzonitrile, with a methoxy group.



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Caption: Synthesis via Nucleophilic Substitution.

Experimental Protocol: Synthesis from 2,6-Dichlorobenzonitrile

Objective: To synthesize **2-Chloro-6-methoxybenzonitrile** via nucleophilic aromatic substitution.

Materials:

- 2,6-Dichlorobenzonitrile (1 eq.)

- Sodium methoxide (1.1 eq.)
- Anhydrous Methanol (solvent)
- Toluene (for work-up)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

- **Reaction Setup:** A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Starting Material:** 2,6-Dichlorobenzonitrile is added to the stirred solution at room temperature.
- **Reaction:** The reaction mixture is heated to reflux (approximately 65°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching and Work-up:** After completion, the mixture is cooled to room temperature. The methanol is removed under reduced pressure using a rotary evaporator.
- **Extraction:** The residue is partitioned between toluene and water. The aqueous layer is separated and extracted twice more with toluene.
- **Washing:** The combined organic layers are washed sequentially with saturated aqueous NH₄Cl and brine. This step removes unreacted sodium methoxide and other water-soluble impurities.

- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO_4 , filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
- **Purification:** The crude **2-Chloro-6-methoxybenzonitrile** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford a yellow solid.

Chemical Reactivity and Applications in Agrochemical Synthesis

The synthetic value of **2-Chloro-6-methoxybenzonitrile** lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build complex molecular architectures.

- **The Nitrile Group:** This group is a versatile handle for transformation. It can be hydrolyzed under acidic or basic conditions to form a benzamide or a benzoic acid. This is a crucial step in the synthesis of many herbicides where a carboxylic acid moiety is key for biological activity.^[5]
- **The Chloro Group:** The chlorine atom is an excellent leaving group for further nucleophilic aromatic substitution reactions, allowing for the introduction of thioether, ether, or amine linkages, which are common in various pesticides.
- **The Aromatic Ring:** The benzene ring itself can undergo electrophilic substitution, although the existing substituents will direct the position of any new groups.

Case Study: Synthesis of a Pyriithiobac-sodium Analogue (Herbicide)

Pyriithiobac-sodium is a potent herbicide synthesized from an intermediate derived from 2,6-dichlorobenzonitrile.^{[6][7]} A similar synthetic strategy can be envisioned starting from **2-Chloro-6-methoxybenzonitrile** to create novel herbicidal compounds. The key steps involve the hydrolysis of the nitrile to a carboxylic acid, followed by the substitution of the remaining chlorine with a dimethoxypyrimidine thiol moiety.

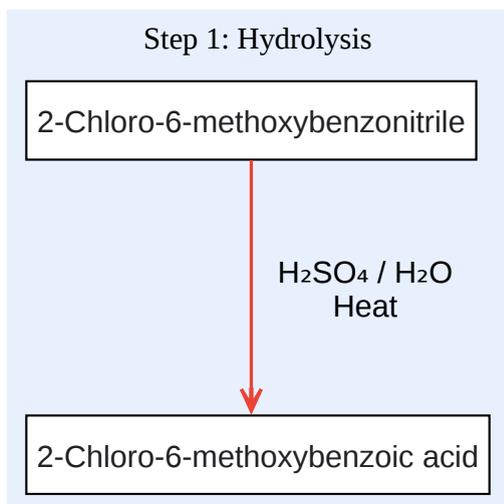
Case Study: Synthesis of Fungicidal and Insecticidal Scaffolds

Many modern fungicides and insecticides are based on benzamide or other nitrogen-containing heterocyclic structures.[8][9]

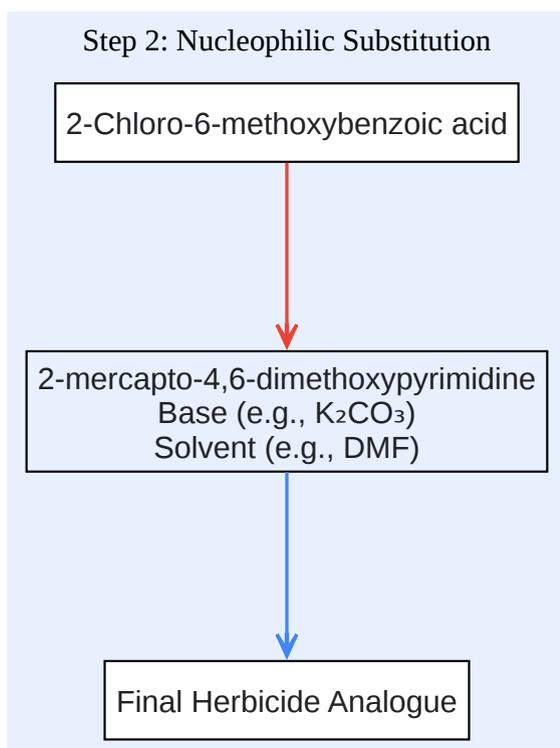
- Fungicides: Hydrolysis of **2-Chloro-6-methoxybenzotrile** to 2-chloro-6-methoxybenzoic acid, followed by amidation with a specific amine, can yield novel benzamide fungicides.
- Insecticides: The nitrile group can be used to construct heterocyclic rings, such as triazoles or oxadiazoles, which are known toxophores in insecticidal compounds.[9]

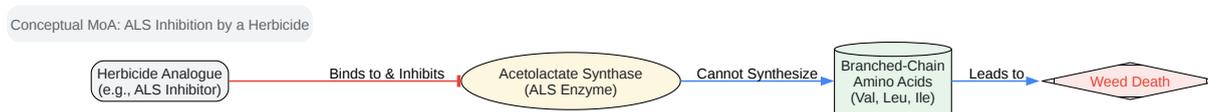
Detailed Synthetic Protocol: A Pyriithiobac-sodium Analogue

This protocol outlines a plausible, multi-step synthesis of a novel herbicide, demonstrating the utility of **2-Chloro-6-methoxybenzotrile** as a starting material.



Multi-step Synthesis of a Herbicide Analogue





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